7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine
Description
Significance of Bridged Polycyclic Ethers in Chemical Research
Bridged polycyclic ethers are a class of organic molecules characterized by their complex, three-dimensional structures where an ether linkage forms a bridge between two parts of a ring system. These rigid and conformationally constrained frameworks are of substantial interest in chemical research, particularly in medicinal chemistry and natural product synthesis. beilstein-journals.orgnih.gov The inherent rigidity of these scaffolds projects substituents into precise regions of 3D space, which can lead to highly selective interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This structural complexity often results in improved pharmacokinetic properties when incorporated into drug candidates. nih.gov Furthermore, the architectural intricacy of bridged polycyclic natural products presents a significant challenge to synthetic chemists, driving the development of novel and efficient synthetic methodologies. beilstein-journals.orgnih.gov
Overview of Dioxabicyclo[3.2.1]octane Derivatives and their Structural Diversity
Within the broader family of bridged ethers, the 6,8-dioxabicyclo[3.2.1]octane skeleton is a prominent and recurring motif. This framework is found in various biologically active compounds and serves as a versatile chiral building block in synthesis. beilstein-journals.orgacs.orgnih.gov The structural diversity of its derivatives is vast, arising from different substitution patterns on the bicyclic core. These derivatives have been explored for a wide range of applications. For instance, certain substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds have been developed as targeting agents for the asialoglycoprotein receptor, which is relevant for drug delivery. google.com Other variations, such as 3-aza-6,8-dioxabicyclo[3.2.1]octanes, have been synthesized as peptidomimetics and ligands for the human dopamine (B1211576) transporter, showing potential in neuroscience. researchgate.netnih.gov The parent scaffold can be derived from biorenewable resources like cellulose, making it an attractive platform for developing chiral small molecules for pharmaceuticals and materials science. beilstein-journals.orgnih.gov
The properties of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Canonical SMILES | C1C2CC(C(O2)O1)CN |
| InChI Key | RDPREKZLBLOKTH-UHFFFAOYSA-N |
Note: Data is algorithmically generated and should be used as a reference.
Positioning of this compound within Advanced Synthetic Targets
The compound this compound represents a specific, functionalized member of this important class of molecules. Its structure combines the desirable rigid bicyclic ether core with a reactive primary amine group, connected via a methylene (B1212753) (-CH₂) linker at the C6 position. This aminomethyl substituent is a key feature, positioning the compound as a valuable building block for more complex molecular architectures.
The primary amine serves as a versatile synthetic handle for a variety of chemical transformations, including acylation, alkylation, and arylation. This allows chemists to readily attach other molecular fragments, such as pharmacophores, linkers, or reporter groups. By leveraging the conformationally defined dioxabicyclo[3.2.1]octane scaffold, the appended groups can be oriented in a predictable manner. Therefore, this compound is not typically an end target itself, but rather an advanced intermediate designed for use in diversity-oriented synthesis projects, particularly in the fields of drug discovery and medicinal chemistry where the exploration of novel three-dimensional chemical space is critical.
Structure
3D Structure
Properties
CAS No. |
90048-99-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2 |
InChI Key |
KHEXAWPAJMQYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC(C1)O2)CN |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7,8 Dioxabicyclo 3.2.1 Oct 6 Ylmethanamine and Its Derivatives
Retrosynthetic Analysis of the 7,8-Dioxabicyclo[3.2.1]octane Core
A retrosynthetic analysis of the 7,8-dioxabicyclo[3.2.1]octane core reveals several key bond disconnections that lead to viable synthetic strategies. The bicyclic ketal structure can be disconnected to reveal acyclic or monocyclic precursors, which can be assembled through various cyclization strategies.
Approaches via Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful and widely employed strategy for the construction of the 7,8-dioxabicyclo[3.2.1]octane core. These approaches typically involve the formation of one or both rings in a single cyclization event from a suitably functionalized acyclic precursor.
One common approach involves the acid-catalyzed cyclization of epoxy ketones. This strategy has been successfully applied in the synthesis of various natural products containing the 7,8-dioxabicyclo[3.2.1]octane skeleton. The stereochemistry of the final bicyclic product is often controlled by the stereochemistry of the starting epoxy ketone.
Another effective intramolecular strategy is the cyclization of acetylenic alcohols. For instance, 2-acetyl-3,4-dihydropyrans can be ethynylated to form acetylenic alcohols, which then undergo rapid cyclization in the presence of an acid, such as trifluoroacetic acid, to yield 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes in high yields. rsc.org This method provides a concise route to functionalized bicyclic ketals from simple starting materials.
Strategies Employing Intermolecular Cycloadditions
Intermolecular cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer a convergent and stereocontrolled route to the 7,8-dioxabicyclo[3.2.1]octane core. In this approach, a diene reacts with a heterodienophile, such as a carbonyl compound, to form a dihydropyran ring, which can then be further elaborated to the bicyclic system. The stereoselectivity of the cycloaddition can often be controlled by the use of chiral catalysts or auxiliaries.
A notable example involves a palladium-organo relay catalysis strategy for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates and amine-substituted enones. This process involves a sequence of N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization, affording a diverse range of derivatives with high stereoselectivity.
Biomimetic and Semisynthetic Routes
Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products to achieve efficient and elegant total syntheses. The biosynthesis of fungal polyketides containing the dioxabicyclo-octane ring system, for instance, is proposed to proceed through regioselective oxidations and epoxide openings of a polyene precursor. nih.gov These biosynthetic insights can inspire laboratory syntheses that utilize similar cascade reactions to construct the bicyclic core.
Semisynthetic approaches leverage readily available natural products as starting materials. A prominent example is the use of levoglucosenone, a pyrolysis product of cellulose, as a chiral building block. nih.gov Levoglucosenone and its derivatives can be transformed into a variety of 6,8-dioxabicyclo[3.2.1]octane structures through various chemical modifications, taking advantage of the inherent chirality of the starting material.
Enantioselective and Diastereoselective Synthesis of the Bridged Ring System
The control of stereochemistry is paramount in the synthesis of complex molecules like 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine, which contains multiple stereocenters. Enantioselective and diastereoselective methods are therefore crucial for accessing stereochemically pure compounds.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of 7,8-dioxabicyclo[3.2.1]octane synthesis, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions, such as aldol (B89426) additions or cycloadditions, in the acyclic precursors. For example, chiral auxiliaries derived from readily available natural products like camphor (B46023) or amino acids can be employed to control the formation of stereocenters that are ultimately incorporated into the bicyclic framework.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Various asymmetric catalytic systems have been developed for reactions that can be applied to the synthesis of the 7,8-dioxabicyclo[3.2.1]octane core.
For example, transition metal catalysts, such as those based on palladium, can be used in combination with chiral ligands to effect stereoselective transformations. The previously mentioned palladium-organo relay catalysis for the construction of 6,8-dioxabicyclo[3.2.1]octane frameworks is a prime example of asymmetric catalysis being used to achieve high levels of diastereoselectivity. Similarly, organocatalysis, which utilizes small organic molecules as chiral catalysts, has emerged as a powerful tool for a wide range of asymmetric transformations that can be applied to the synthesis of precursors to the target bicyclic system.
Installation of the 6-Methanamine Functionality
A critical step in the synthesis of this compound is the introduction of the methanamine group at the C6 position of the bicyclic core. This can be approached through several synthetic strategies.
Direct Amination Methodologies
Direct amination of an unfunctionalized C-H bond at the 6-position of the 7,8-dioxabicyclo[3.2.1]octane ring system is a challenging yet highly atom-economical approach. Such transformations would likely involve radical-based methodologies or transition-metal-catalyzed C-H amination reactions. However, achieving regioselectivity at the C6 position in the presence of other potentially reactive C-H bonds on the bicyclic framework would be a significant hurdle. Currently, there is limited specific literature precedence for such a direct amination on this particular bicyclic endoperoxide.
Precursor Functionalization and Amine Precursor Transformations
A more conventional and predictable approach involves the introduction of a suitable functional group at the C6 position that can be readily converted into a methanamine moiety. This multi-step sequence offers better control over regiochemistry and stereochemistry.
Common precursor functionalities include:
Carboxylic Acid or Ester: A 6-carboxy or 6-alkoxycarbonyl derivative of the 7,8-dioxabicyclo[3.2.1]octane skeleton can be synthesized and subsequently converted to the primary amine. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of the corresponding amide.
Aldehyde: A 6-formyl derivative serves as an excellent precursor for reductive amination. Reaction with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) would yield the desired 6-methanamine.
Nitrile: Introduction of a cyano group at the C6 position provides a direct precursor that can be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Hydroxymethyl: A 6-hydroxymethyl derivative can be converted to the corresponding amine via a two-step process involving conversion to a leaving group (e.g., tosylate, mesylate, or halide) followed by nucleophilic substitution with an amine equivalent like sodium azide (B81097) (followed by reduction) or ammonia.
Table 2: Synthetic Transformations for Amine Precursors
| Precursor Functional Group at C6 | Reagents and Conditions for Conversion to Methanamine |
| -COOH or -COOR | 1. SOCl₂, NH₃ (to form amide) 2. LiAlH₄ or Br₂/NaOH (Hofmann) |
| -CHO | NH₃, NaBH₃CN or NaBH(OAc)₃ |
| -CN | LiAlH₄ or H₂, Pd/C |
| -CH₂OH | 1. TsCl, pyridine (B92270) 2. NaN₃ 3. LiAlH₄ or H₂, Pd/C |
Chemo- and Regioselective Considerations in Amine Introduction
The presence of the endoperoxide bridge and other functional groups on the bicyclic scaffold necessitates careful consideration of chemo- and regioselectivity during the installation of the amine functionality. The peroxide bond is susceptible to reduction under certain conditions, which could be problematic when using reducing agents like LiAlH₄. Therefore, milder reducing agents or protective group strategies may be required.
Regioselectivity is paramount, ensuring that functionalization occurs specifically at the C6 position. In strategies involving precursor functionalization, the regioselective introduction of the initial functional group (e.g., carboxyl, formyl) is the key determining factor. This is often dictated by the synthetic route used to construct the bicyclic core itself, where a functional group handle is carried through the synthesis at the desired position.
Late-Stage Functionalization and Derivatization of the Methanamine Moiety
Once the this compound core has been synthesized, the primary amine offers a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships in various applications.
Amidation and Alkylation Reactions
Two of the most common derivatizations of primary amines are amidation and alkylation.
Amidation: The primary amine can readily react with a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC), to form the corresponding amides. This allows for the introduction of a wide range of substituents.
Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides or by reductive amination with aldehydes or ketones. Mono- or di-alkylation can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions.
These late-stage functionalizations are generally high-yielding and tolerant of a wide range of functional groups, providing a straightforward means to generate a library of derivatives from the parent amine.
Table 3: Examples of Late-Stage Functionalization Reactions
| Reaction Type | Reagents | Product |
| Amidation | Acetyl chloride, triethylamine | N-acetyl-7,8-dioxabicyclo[3.2.1]oct-6-ylmethanamine |
| Amidation | Benzoic acid, EDC, HOBt | N-benzoyl-7,8-dioxabicyclo[3.2.1]oct-6-ylmethanamine |
| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-7,8-dioxabicyclo[3.2.1]oct-6-ylmethanamine |
| Reductive Alkylation | Acetone, NaBH(OAc)₃ | N-isopropyl-7,8-dioxabicyclo[3.2.1]oct-6-ylmethanamine |
Formation of Imine and Related Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, most notably imines (also known as Schiff bases). The formation of an imine involves the nucleophilic addition of the primary amine to a carbonyl compound (an aldehyde or a ketone), followed by the elimination of a water molecule. This reversible reaction is typically catalyzed by either an acid or a base, or it can be driven to completion by the removal of water from the reaction mixture.
The general mechanism for imine formation begins with the attack of the lone pair of electrons on the nitrogen atom of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield a hemiaminal (or carbinolamine). Subsequent protonation of the hydroxyl group of the hemiaminal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, deprotonation of the nitrogen atom leads to the formation of the stable imine product.
The reactivity of the carbonyl compound plays a significant role in the rate and equilibrium of imine formation. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. A wide range of aldehydes and ketones can be employed in this reaction, allowing for the introduction of diverse functionalities onto the this compound scaffold. For instance, the reaction with aromatic aldehydes can introduce phenyl or substituted phenyl groups, while the use of aliphatic aldehydes or ketones can append alkyl chains of varying lengths and branching.
These imine derivatives are not only stable compounds in their own right but also serve as valuable intermediates for further synthetic transformations. For example, the carbon-nitrogen double bond of the imine can be readily reduced to the corresponding secondary amine, providing a straightforward method for N-alkylation of the parent amine.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules derived from this compound, particularly those containing multiple reactive functional groups, the use of protecting groups is often indispensable. Orthogonal protecting group strategies are particularly powerful as they allow for the selective deprotection of one functional group in the presence of others, enabling sequential chemical modifications at different sites of the molecule. iris-biotech.deorganic-chemistry.org
The primary amino group of this compound can be protected with a variety of reagents to prevent it from undergoing unwanted reactions during subsequent synthetic steps. The choice of a suitable protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease and selectivity of its removal.
Commonly employed amine protecting groups that can be utilized in an orthogonal strategy include the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deresearchgate.net The Boc group is typically stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org In contrast, the Fmoc group is stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de
This differential reactivity forms the basis of an orthogonal protection scheme. For instance, if a derivative of this compound were to also contain a carboxylic acid group protected as a tert-butyl ester, the Fmoc group on the amine could be selectively removed with piperidine without affecting the tert-butyl ester. Conversely, if the amine were protected with a Boc group and another part of the molecule contained an Fmoc-protected functionality, the Boc group could be removed with acid while leaving the Fmoc group intact.
Another useful protecting group for primary amines is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. The Dde group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc cleavage. sigmaaldrich.com Its removal is achieved under mild conditions using hydrazine, making it a valuable component of a three-dimensional orthogonal protecting group strategy. sigmaaldrich.com
The table below summarizes some common orthogonal protecting groups for amines and their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Base, Nucleophiles |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Acid |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Acid, Base (non-amine) |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis | Mild Acid and Base |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Acid, Base |
The strategic application of these orthogonal protecting groups allows for the precise and controlled synthesis of complex derivatives of this compound, enabling the construction of molecules with well-defined architectures and functionalities.
Mechanistic Investigations of Chemical Transformations Involving 7,8 Dioxabicyclo 3.2.1 Oct 6 Ylmethanamine
Ring Rearrangements and Skeletal Isomerizations of the Dioxabicyclo[3.2.1]octane System
The rigid, strained structure of the dioxabicyclo[3.2.1]octane skeleton makes it susceptible to various rearrangement and isomerization reactions, particularly under acidic conditions. These transformations often lead to profound changes in the molecular architecture, yielding different heterocyclic systems.
Acid-Catalyzed Rearrangement Pathways
Acid catalysis is a potent method for inducing skeletal reorganization in dioxabicyclo[3.2.1]octane derivatives. The specific pathway and resulting products are highly dependent on the substrate's substitution pattern and the reaction conditions employed.
One notable transformation is the acid-catalyzed rearrangement of 7-methylene-6,8-dioxabicyclo[3.2.1]octanes, which are congeners of the insect pheromone frontalin. These compounds undergo a rapid and quantitative rearrangement in the presence of acid to yield diastereomerically pure 2-acetyl-3,4-dihydropyrans. researchgate.net This reaction can even be promoted by weak acids like thiols. thieme-connect.com
Another significant class of rearrangements involves the migration of an oxygen atom within the bicyclic system. Studies on 6,8-dioxabicyclo[3.2.1]octan-4-ols have shown that treatment with reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride (SOCl₂) in pyridine (B92270) promotes a skeletal rearrangement. beilstein-archives.orgnih.gov In this process, an oxygen atom from the acetal (B89532) bridge (O6 or O8) migrates to the neighboring C4 position. beilstein-archives.orgnih.gov This results in the formation of novel ring systems, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane. beilstein-archives.orgnih.govresearchgate.net The stereochemistry of the alcohol at C4 is a critical factor in determining which oxygen atom migrates and, consequently, the structure of the resulting product. beilstein-archives.org Similar rearrangements have been observed using Appel conditions (triphenylphosphine/carbon tetrachloride), which proceed through an alkoxytriphenylphosphonium intermediate. beilstein-archives.orgnih.govresearchgate.net
Furthermore, acid-catalyzed redox isomerization has been observed in substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols, which are considered analogs of levoglucosan. researchgate.net Treatment with hydrobromic acid (HBr) leads to ring-opening and the formation of (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. researchgate.net Lewis acids such as zinc acetate (B1210297) have also been shown to mediate the rearrangement of tetrahydrofuran (B95107) derivatives to form isomeric 2,8-dioxabicyclo[3.2.1]octane skeletons. clockss.org
| Substrate Class | Reagents/Conditions | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | Acid (e.g., trace acid, thiols) | Ring rearrangement | 2-Acetyl-3,4-dihydropyrans | researchgate.netthieme-connect.com |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂/pyridine or DAST | Skeletal rearrangement via oxygen migration | 2-Chloro-3,8-dioxabicyclo[3.2.1]octanes | beilstein-archives.orgnih.govnih.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Appel conditions (e.g., CCl₄, PPh₃) | Skeletal rearrangement via oxygen migration | Rearranged bicyclic systems | beilstein-archives.orgnih.gov |
| Substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols | HBr | Redox isomerization and ring-opening | (S)-6-Hydroxymethyl-dihydro-2H-pyran-3(4H)-ones | researchgate.net |
| 2,5-Dialkyltetrahydrofuran derivatives | Zn(OAc)₂ | Rearrangement-cyclization | 2,8-Dioxabicyclo[3.2.1]octane derivatives | clockss.org |
Base-Mediated Rearrangements
In contrast to the extensive studies on acid-catalyzed pathways, base-mediated rearrangements of the dioxabicyclo[3.2.1]octane skeleton are not as commonly reported. However, bases play a crucial role in controlling reaction selectivity by suppressing competing acid-catalyzed isomerization pathways. For instance, in the free-radical addition of thiols to 7-methylene-6,8-dioxabicyclo[3.2.1]octanes, the presence of a base like potassium hydroxide (B78521) is essential. thieme-connect.com It prevents the acid-catalyzed rearrangement of the starting material to the corresponding dihydropyran, thereby allowing the desired radical addition to proceed efficiently. thieme-connect.com This indicates that while the bicyclic system is relatively stable to bases, its chemistry can be indirectly manipulated by controlling the acidity of the reaction medium. Some ring-closure reactions to form the bicyclic system can also be performed under basic conditions.
Pericyclic Reactions and Sigmatropic Shifts
Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, represent another potential transformation pathway for derivatives of the dioxabicyclo[3.2.1]octane system. scribd.com While specific examples involving sigmatropic shifts or electrocyclic reactions of the core 7,8-dioxabicyclo[3.2.1]octane ring are not extensively documented, related cycloaddition strategies are employed in the synthesis of these and similar heterocyclic structures. researchgate.net The potential for such reactions often arises from the introduction of unsaturation into the bicyclic frame, providing the necessary π-electron systems to participate in these concerted processes.
Reactivity of the Dioxa-Bridge (Peroxide and Acetal Linkages)
The nature of the dioxa-bridge is a defining feature of this heterocyclic system's reactivity. In the case of 7,8-dioxabicyclo[3.2.1]octane structures, the bridge is an endoperoxide (O-O), which is known for its lability and involvement in radical processes. nih.govbeilstein-journals.org In the more commonly studied 6,8-dioxabicyclo[3.2.1]octane isomers, the bridge constitutes a more stable acetal or ketal linkage (O-C-O), which is primarily susceptible to acid-catalyzed cleavage. nih.gov
Controlled Cleavage and Ring-Opening Reactions
The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo various bond-cleavage and ring-opening reactions, often initiated by modifications at other positions on the ring. nih.govbeilstein-journals.orgune.edu.au Acid-catalyzed hydrolysis of derivatives can lead to molecular rearrangement and cleavage of the bicyclic core. rsc.org For example, the acid-catalyzed hydrolysis of a derivative of squalestatin S1, which contains a 2,8-dioxabicyclo[3.2.1]octane system, resulted in a rearrangement to the 6,8-dioxabicyclo[3.2.1]octane ring system. rsc.org Subsequent treatment of the product led to acyclic derivatives, demonstrating the cleavage of the bicyclic structure. rsc.org These reactions highlight the susceptibility of the acetal C-O bonds to cleavage under acidic conditions, which can be exploited to generate novel molecular scaffolds. nih.gov
Peroxide Chemistry and Radical Pathways
The endoperoxide bridge in 7,8-dioxabicyclo[3.2.1]octane systems is the most reactive site for radical chemistry. The O-O bond is relatively weak and can undergo homolytic cleavage when exposed to heat, light, or redox-active species like iron(II). nih.govadelaide.edu.auumich.edu This cleavage generates oxygen-centered or carbon-centered radicals, which can initiate a cascade of further reactions. nih.govnih.gov
This reactivity is central to the mode of action of many endoperoxide-containing natural products with antimalarial activity. nih.govnih.gov The mechanism is believed to involve the iron-catalyzed cleavage of the endoperoxide bridge, which generates cytotoxic carbon-centered free radicals that alkylate and damage parasite proteins. umich.edu
While direct studies on 7,8-dioxabicyclo[3.2.1]oct-6-ylmethanamine are scarce, research on related systems provides a model for its potential radical chemistry. For example, alkanethiols can promote a stereoselective radical rearrangement of 7-methylidene-6,8-dioxabicyclo[3.2.1]octanes. researchgate.net Additionally, free-radical addition of thiols to the exocyclic double bond of these compounds proceeds via the formation of an intermediate radical adduct, demonstrating that radical reactions can be initiated at sites on the bicyclic frame without necessarily cleaving the bridge itself. thieme-connect.com
The generation of radical intermediates from the cleavage of an endoperoxide bridge can lead to a variety of outcomes, including:
Hydrogen Abstraction: The initial radical can abstract a hydrogen atom from a nearby molecule, propagating a radical chain reaction.
Intramolecular Rearrangement: The radical can trigger complex intramolecular rearrangements or fragmentations.
Intermolecular Addition: The radical can add to unsaturated bonds in other molecules.
| System/Reaction Type | Initiator/Conditions | Intermediate Species | Key Outcome | Reference |
|---|---|---|---|---|
| General Endoperoxides | Iron (II), Heat, or Light | Oxygen- and Carbon-centered radicals | Homolytic cleavage of O-O bond | nih.govumich.edu |
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | Alkanethiols | Radical intermediates | Rearrangement to 2-acetyl-3,4-dihydropyrans | researchgate.net |
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | AIBN or UV irradiation, Thiols | Intermediate radical adduct | Free-radical addition to the exocyclic double bond | thieme-connect.com |
| Endoperoxides (Antimalarial) | Intra-parasitic iron | Cytotoxic carbon-centered free radicals | Alkylation of parasite proteins | umich.edunih.gov |
Acetal Hydrolysis and Transacetalization
The 7,8-dioxabicyclo[3.2.1]octane core represents a bicyclic acetal. The stability and reactivity of this structural motif are central to the molecule's chemical transformations. Like other acetals, this system is susceptible to acid-catalyzed hydrolysis and transacetalization.
Acetal Hydrolysis:
Under acidic conditions, the acetal functionality can undergo hydrolysis to yield a diol and a carbonyl compound. The generally accepted mechanism for this process, as it would apply to this compound, is initiated by the protonation of one of the acetal oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a hydroxyl group. Subsequent attack by water on the oxocarbenium ion and final deprotonation yields the ring-opened hydroxy aldehyde or ketone.
The rate of hydrolysis is highly dependent on the pH of the medium. While stable under neutral and basic conditions, the bicyclic acetal is expected to be labile in acidic environments. The inherent strain in the bicyclic system may also influence the rate of hydrolysis compared to acyclic acetals.
Transacetalization:
In the presence of an alcohol and an acid catalyst, this compound can undergo transacetalization. This reaction involves the exchange of the alkoxy groups of the acetal. The mechanism is similar to that of hydrolysis, with the initial protonation of an acetal oxygen. However, instead of water, an alcohol molecule acts as the nucleophile, attacking the intermediate oxocarbenium ion. This process can lead to the formation of new acetal structures.
Skeletal rearrangements of the related 6,8-dioxabicyclo[3.2.1]octane system have been observed under certain conditions, suggesting that the bicyclic core can be susceptible to more complex transformations than simple hydrolysis or transacetalization, particularly when leaving groups are present at other positions on the ring. beilstein-journals.org
| Transformation | Conditions | Expected Products | Mechanistic Features |
| Acetal Hydrolysis | Aqueous Acid (e.g., HCl, H2SO4) | Ring-opened dihydroxy aldehyde/ketone | Protonation of acetal oxygen, formation of an oxocarbenium ion, nucleophilic attack by water. |
| Transacetalization | Anhydrous Alcohol, Acid Catalyst | New acyclic or cyclic acetals | Protonation of acetal oxygen, formation of an oxocarbenium ion, nucleophilic attack by alcohol. |
Transformations Involving the 6-Methanamine Substituent
The primary amine of the 6-methanamine substituent is a key locus of reactivity, capable of acting as a nucleophile and participating in various bond-forming reactions.
As a primary amine, the nitrogen atom of the 6-methanamine group possesses a lone pair of electrons, making it a competent nucleophile. libretexts.org This nucleophilicity allows it to react with a wide range of electrophiles.
Reactions with Carbonyl Compounds: The amine can undergo nucleophilic addition to aldehydes and ketones to form carbinolamines. These intermediates can then dehydrate to form imines (Schiff bases). libretexts.org The formation of imines is a reversible, acid-catalyzed process, with the optimal pH typically being mildly acidic. libretexts.org
Acylation Reactions: With acylating agents such as acid chlorides or anhydrides, the amine is expected to readily form amides. This reaction is generally rapid and proceeds via a nucleophilic acyl substitution mechanism.
The table below summarizes some expected nucleophilic reactions of the amine group.
| Electrophile | Reaction Type | Product |
| Aldehyde/Ketone | Nucleophilic Addition/Dehydration | Imine (Schiff Base) |
| Acid Chloride | Nucleophilic Acyl Substitution | Amide |
| Alkyl Halide | Nucleophilic Alkylation | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
The presence of both a nucleophilic amine and the bicyclic ether framework allows for the possibility of intramolecular cyclization reactions, leading to more complex heterocyclic structures. These reactions are often triggered by the introduction of a suitable electrophilic center that can react with the amine.
For instance, if a reactive group is introduced elsewhere on the bicyclic system or on a substituent attached to the amine, the aminomethyl group can act as an internal nucleophile to close a new ring. The stereochemistry of the 7,8-dioxabicyclo[3.2.1]octane core would play a crucial role in directing the stereochemical outcome of such cyclizations. While specific examples involving this compound are not readily found, the principle is a cornerstone of heterocyclic synthesis.
The bifunctional nature of this compound makes it a potential building block for the synthesis of complex polycyclic architectures. By strategically employing the reactivity of both the amine and the bicyclic acetal, it is conceivable to construct intricate molecular scaffolds.
One hypothetical pathway could involve an initial reaction at the amine, followed by a transformation that activates the bicyclic acetal for a subsequent ring-forming event. For example, acylation of the amine with a reagent that also contains a latent electrophilic site could set the stage for an intramolecular reaction involving one of the acetal oxygens.
Furthermore, reactions that involve a cascade or tandem sequence could lead to the rapid assembly of polycyclic systems. While speculative for this specific molecule, such strategies are common in modern organic synthesis for the efficient construction of complex natural product-like structures.
Advanced Spectroscopic and Structural Elucidation of 7,8 Dioxabicyclo 3.2.1 Oct 6 Ylmethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy would be the primary tool for determining the complex three-dimensional structure and stereochemistry of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Analysis
A suite of two-dimensional NMR experiments would be essential to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity of hydrogen atoms within the bicyclic framework and the aminomethyl side chain. For instance, the methine proton at C-6 would show a correlation to the protons of the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton to the carbon atom it is directly attached to, allowing for the unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be vital for determining the relative stereochemistry of the molecule, such as the orientation of the aminomethyl group (e.g., endo vs. exo) relative to the bicyclic ring system.
Hypothetical ¹H and ¹³C NMR Data Table
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |
| C-1 | ~75.0 | ~4.5 | d |
| C-2 | ~30.0 | ~1.8, ~2.0 | m |
| C-3 | ~25.0 | ~1.7, ~1.9 | m |
| C-4 | ~30.0 | ~1.8, ~2.0 | m |
| C-5 | ~80.0 | ~4.8 | d |
| C-6 | ~45.0 | ~2.5 | m |
| -CH₂NH₂ | ~40.0 | ~2.8, ~3.0 | m |
| -NH₂ | - | ~1.5 (broad) | s |
Note: This is a hypothetical data table for illustrative purposes.
Determination of Relative and Absolute Configuration via NMR
By combining the coupling constants (from ¹H NMR) and NOESY correlations, the relative configuration of all stereocenters could be proposed. For instance, the magnitude of the coupling constant between H-1 and H-2 would provide insight into their dihedral angle and, consequently, their stereochemical relationship. To determine the absolute configuration, chiral derivatizing agents could be employed, which would react with the amine to form diastereomers that are distinguishable by NMR.
Mass Spectrometry for Molecular Structure and Mechanistic Pathway Confirmation
Mass spectrometry would be used to confirm the molecular weight and elemental composition, as well as to gain insight into the compound's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₃NO₂). This is a critical step in confirming the identity of a newly synthesized compound.
Hypothetical HRMS Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 144.1019 | 144.1021 |
| [M+Na]⁺ | 166.0838 | 166.0840 |
Note: This is a hypothetical data table for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragmentation pattern would provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the bicyclic ring system. Analyzing these fragments would help to confirm the connectivity of the molecule.
X-ray Crystallography for Definitive Absolute Configuration Determination
The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique would require the successful growth of a suitable single crystal of the compound or a derivative. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and stereochemistry that was inferred from NMR and mass spectrometry data. While no crystal structure for this specific compound has been reported, this would be the gold standard for its structural elucidation.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Chiroptical spectroscopic techniques are indispensable for the characterization of chiral molecules, providing detailed information on their three-dimensional structure. For a chiral molecule such as this compound, which possesses stereogenic centers, these methods are crucial for distinguishing between its enantiomers and assigning their absolute configurations. The primary techniques employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. smoldyn.org Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. chiralabsxl.com Consequently, the two enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other.
The spectral features in a CD spectrum are known as Cotton effects, which can be either positive or negative. mgcub.ac.in The sign and magnitude of the Cotton effect are dependent on the electronic transitions of the molecule's chromophores within the chiral environment. In this compound, the amine group and the peroxide bridge (-O-O-) act as chromophores whose electronic transitions would give rise to distinct CD signals.
In the absence of experimentally determined spectra, the absolute configuration can be elucidated by comparing an experimental CD spectrum with a theoretically calculated one. americanlaboratory.com Modern computational methods, particularly time-dependent density functional theory (TDDFT), allow for the prediction of CD spectra for each enantiomer (e.g., R and S configurations). nih.govresearchgate.net A match between the experimental and the calculated spectrum for one of the configurations allows for an unambiguous assignment of the absolute stereochemistry. americanlaboratory.com
For illustrative purposes, the expected CD data for the enantiomers of this compound would demonstrate this mirror-image relationship.
Table 1: Illustrative Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength of Cotton Effect (λ_max, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
| Enantiomer 1 | 215 | Positive (+) | +5000 |
| Enantiomer 2 | 215 | Negative (-) | -5000 |
Note: The data in this table is hypothetical and serves to illustrate the principle of mirror-image spectra in CD for a pair of enantiomers.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in Similar to CD, ORD curves of enantiomers are mirror images of each other. The phenomenon where the optical rotation changes dramatically in the vicinity of a chromophore's absorption band is also known as the Cotton effect. mgcub.ac.inbhu.ac.in
An ORD curve that shows a peak at a longer wavelength followed by a trough at a shorter wavelength is described as having a positive Cotton effect. Conversely, a curve with a trough at the longer wavelength and a peak at the shorter one has a negative Cotton effect. mgcub.ac.in Therefore, if one enantiomer of this compound displays a positive Cotton effect, its mirror-image counterpart will display a negative Cotton effect of identical magnitude. mgcub.ac.in
The combination of ORD and CD provides a powerful toolset for stereochemical analysis. The relationship between the two is defined by the Kronig-Kramers transforms, allowing for the data from one technique to be correlated with the other, thereby increasing the confidence in the assignment of absolute configuration.
Table 2: Illustrative Optical Rotatory Dispersion Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Specific Rotation [α] | Sign of Cotton Effect |
| Enantiomer 1 | 700 | +15° | Positive (+) |
| 589 (D-line) | +25° | ||
| 350 | +150° (Peak) | ||
| 310 | 0° | ||
| 280 | -120° (Trough) | ||
| Enantiomer 2 | 700 | -15° | Negative (-) |
| 589 (D-line) | -25° | ||
| 350 | -150° (Trough) | ||
| 310 | 0° | ||
| 280 | +120° (Peak) |
Note: The data in this table is hypothetical and serves to illustrate the principles of ORD and the mirror-image relationship between enantiomers.
Theoretical and Computational Chemistry Applied to 7,8 Dioxabicyclo 3.2.1 Oct 6 Ylmethanamine
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
No published DFT studies are available that elucidate the reaction mechanisms, such as thermal decomposition of the endoperoxide bridge or reactions involving the amine group, for this specific molecule. Therefore, data on transition state geometries, activation energies, and reaction pathways are absent from the scientific record.
Conformational Analysis and Molecular Dynamics Simulations
There are no specific studies on the conformational landscape of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine. Such an analysis would typically identify the most stable conformers, the orientation of the aminomethyl group, and the energetic barriers between different conformations. Molecular dynamics simulations, which would provide insight into the compound's behavior over time in various environments, have not been reported.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
While computational methods for predicting spectroscopic properties are well-established, specific predicted data for this compound are not found in the literature. A predictive study would involve calculating the ¹H and ¹³C NMR chemical shifts, identifying characteristic vibrational frequencies in the IR spectrum (such as O-O, C-O, and N-H stretches), and determining electronic transitions for a theoretical UV-Vis spectrum.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
The calculation of quantum chemical descriptors (e.g., hardness, softness, electronegativity, electrophilicity index) is a standard practice in quantitative structure-activity relationship (QSAR) studies. However, no research is available that computes these descriptors for this compound or uses them to build relationships between its structure and potential biological or chemical activity.
Applications of 7,8 Dioxabicyclo 3.2.1 Oct 6 Ylmethanamine in Complex Chemical Systems
Role as Chiral Building Blocks in Natural Product Synthesis
The inherent stereochemistry and conformational rigidity of the 7,8-dioxabicyclo[3.2.1]octane core make it an excellent chiral template for the synthesis of complex natural products. The presence of the aminomethyl group offers a key point for elaboration and connection to other molecular fragments.
Incorporation into Polyketide and Terpenoid Scaffolds
The synthesis of polyketide and terpenoid natural products often relies on the use of chiral building blocks to control the stereochemical outcome of the final molecule. While direct incorporation of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is not extensively documented, the broader class of dioxabicyclic compounds serves as a valuable precursor. For instance, the related 2,6-dioxabicyclo[3.2.1]octane ring system is found in fungal polyketides like the aurovertins. The biosynthesis of these compounds involves the transformation of a polyene precursor into the characteristic bicyclic ether scaffold. Synthetic strategies toward polyketide fragments often employ chiral pool starting materials or asymmetric catalysis to construct key stereocenters, and chiral bicyclic amines can play a crucial role in such methodologies.
In terpenoid synthesis, the construction of intricate carbocyclic frameworks is a primary challenge. The use of chiral bicyclic scaffolds can facilitate the stereocontrolled formation of cyclic and polycyclic systems. While specific examples detailing the use of this compound in terpenoid synthesis are limited, the general principles of using chiral amines in natural product synthesis suggest its potential as a valuable intermediate. nih.govnih.gov Chiral amines are integral to many asymmetric transformations that are fundamental to the construction of complex terpenoid architectures. nih.gov
Synthesis of Analogues of Biologically Active Compounds
The 7,8-dioxabicyclo[3.2.1]octane scaffold has been employed in the synthesis of analogues of various biologically active compounds. The aminomethyl functionality in this compound provides a strategic point for modification to explore structure-activity relationships (SAR). For example, derivatives of the closely related 3-aza-6,8-dioxabicyclo[3.2.1]octane have been synthesized and evaluated as ligands for the human dopamine (B1211576) transporter, indicating the potential of this bicyclic system in neuroactive compounds. nih.gov The synthesis of steroid derivatives incorporating a 7,8-dioxabicyclo[4.1.1]octan-3-yl)aniline moiety highlights the utility of this class of compounds in creating hybrid molecules with potential therapeutic applications. dergipark.org.tr
The following table summarizes the application of related dioxabicyclo[3.2.1]octane derivatives in the synthesis of biologically active compounds:
| Derivative Class | Target Compound Class | Biological Relevance |
|---|---|---|
| 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Dopamine Transporter Ligands | Potential therapeutics for CNS disorders |
Development of Novel Organocatalysts and Ligands
The chiral nature of this compound makes it an attractive candidate for the development of novel organocatalysts and chiral ligands for asymmetric metal catalysis. The rigid bicyclic structure can provide a well-defined steric environment to control the stereoselectivity of chemical reactions.
Design of Chiral Catalysts Derived from the Bridged Amine Structure
Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. acs.org The rigid framework of this compound can be advantageous in catalyst design, as it restricts conformational flexibility and can lead to higher enantioselectivities. While specific studies on organocatalysts derived directly from this compound are not prevalent, the design principles for chiral bicyclic amine catalysts are well-established. mdpi.com For instance, proline and its derivatives, which possess a bicyclic-like rigid structure, are highly effective organocatalysts for a variety of asymmetric transformations. mdpi.comuniroma1.it The development of catalysts based on the 7,8-dioxabicyclo[3.2.1]octane scaffold could offer new opportunities for stereoselective synthesis. nih.govacs.org
Ligand Design for Asymmetric Metal Catalysis
The aminomethyl group of this compound can be readily modified to introduce other coordinating groups, such as phosphines or additional nitrogen atoms, to create bidentate or tridentate chiral ligands for asymmetric metal catalysis. The rigid bicyclic backbone can effectively transmit chiral information from the ligand to the metal center, influencing the stereochemical outcome of the catalyzed reaction.
The design of chiral ligands is a central theme in asymmetric catalysis. The development of ligands with well-defined three-dimensional structures is crucial for achieving high levels of enantioselectivity. Cavity-shaped ligands, for example, can create a chiral microenvironment around the metal center, dictating the approach of the substrate. researchgate.net The 7,8-dioxabicyclo[3.2.1]octane framework can serve as a rigid scaffold for the construction of such ligands. The synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octanes as enantiopure ligands for the human dopamine transporter showcases the potential of this scaffold in creating molecules that can selectively interact with biological targets, a principle that is also applicable to the design of ligands for metal catalysts. nih.gov
Advanced Chemical Biology Probes and Scaffolds
The unique structural features of this compound make it a promising scaffold for the development of chemical biology probes. The amine functionality allows for the attachment of reporter groups, such as fluorophores or affinity tags, while the rigid bicyclic core can be used to present specific pharmacophores in a defined orientation. Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds have been investigated as targeting agents for the asialoglycoprotein receptor, highlighting the potential of this scaffold in targeted drug delivery. google.com
Furthermore, the synthesis of bicyclic peptides using various chemical strategies demonstrates the interest in constrained bicyclic structures for mimicking peptide secondary structures and for the development of novel therapeutics. nih.gov The 7,8-dioxabicyclo[3.2.1]octane scaffold, particularly when functionalized with an amine, can serve as a non-peptidic scaffold for the design of peptidomimetics. researchgate.netnih.gov
Design of Molecular Probes for Mechanistic Biological Studies
The structural rigidity of the 7,8-dioxabicyclo[3.2.1]octane core is a key feature in the design of molecular probes. This rigidity helps to reduce the conformational entropy upon binding to a biological target, which can lead to higher affinity and selectivity. The amine functionality can be readily modified to incorporate reporter groups such as fluorophores or affinity tags. These modifications allow for the visualization and tracking of biological processes, providing valuable insights into molecular mechanisms.
For example, derivatives of this scaffold can be synthesized to target specific enzymes or receptors. The precise spatial arrangement of substituents on the bicyclic frame can be tailored to match the topology of a binding site, a crucial aspect in the rational design of potent and selective probes.
Exploration of the Dioxabicyclic Scaffold for Receptor Binding (focus on design principles)
The design of receptor ligands based on the 7,8-dioxabicyclo[3.2.1]octane scaffold is guided by principles of molecular recognition. The fixed orientation of the substituents on the bicyclic system allows for the presentation of pharmacophoric elements in a well-defined manner. This is particularly advantageous for targeting receptors where a specific spatial arrangement of interaction points is required for high-affinity binding.
Key design principles include:
Stereochemical Control: The synthesis of enantiomerically pure derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities.
Vectorial Presentation of Functionality: The amine group serves as a key vector for introducing functionality that can engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with a receptor.
Scaffold Rigidity: The inherent rigidity of the scaffold minimizes the entropic penalty of binding, contributing to a more favorable free energy of binding.
Derivatives of the related 3-aza-6,8-dioxabicyclo[3.2.1]octane system have shown significant affinity and selectivity for monoamine transporters, suggesting the potential of this general scaffold in neuropharmacology. nih.gov
Supramolecular Chemistry and Materials Science Applications (academic focus)
Beyond biological applications, the unique structural and chemical properties of this compound lend themselves to exploration in supramolecular chemistry and materials science.
Host-Guest Chemistry Involving the Bridged Amine
The amine group, in its protonated form, can act as a hydrogen-bond donor, enabling the participation of this compound derivatives in host-guest complexes. The bicyclic framework can be incorporated into larger host molecules, creating pre-organized cavities for the recognition and binding of specific guest molecules. The principles of host-guest chemistry can be exploited to develop sensors or molecular transport systems.
| Host-Guest System Component | Role | Key Interactions |
| This compound derivative | Guest or part of Host | Hydrogen bonding, van der Waals forces |
| Macrocyclic Host (e.g., crown ether, cyclodextrin) | Host | Ion-dipole, hydrophobic interactions |
| Anionic Guest | Guest | Electrostatic interactions with protonated amine |
Self-Assembly of Functionalized Dioxabicyclic Systems
The ability to introduce various functional groups onto the 7,8-dioxabicyclo[3.2.1]octane scaffold via the amine handle opens up possibilities for creating self-assembling systems. By attaching moieties capable of directional non-covalent interactions (e.g., hydrogen bonding motifs, aromatic groups for π-stacking), molecules based on this scaffold can be designed to spontaneously organize into well-defined supramolecular structures such as gels, liquid crystals, or polymeric materials. The inherent chirality of the scaffold can also be used to induce chirality in the resulting supramolecular assemblies, a property of interest in areas like asymmetric catalysis and chiroptical materials. The 6,8-dioxabicyclo[3.2.1]octane system has been recognized as a promising platform for creating building blocks for catalysts and materials applications. beilstein-journals.orgune.edu.au
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Dioxabicyclo[3.2.1]octane Systems and Derivatives
The imperative for green chemistry has shifted focus towards the development of sustainable synthetic routes using renewable feedstocks and environmentally benign processes. A significant area of advancement is the use of biomass-derived starting materials. For instance, Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one), which is derived from the acid-catalysed pyrolysis of cellulose, serves as a versatile and renewable building block. publish.csiro.au Its rigid, chiral structure, inherited from glucose, allows for highly diastereoselective reactions to produce enantiopure products. publish.csiro.au
Another key aspect of sustainable synthesis is the development of transition-metal-free reactions that proceed under mild conditions. Researchers have demonstrated a concise, one-pot assembly of 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes from readily available acetylene (B1199291) gas and ketones. rsc.org This method avoids the use of heavy metal catalysts and can be completed in just two synthetic operations, showcasing high atom economy and operational simplicity. rsc.org
Furthermore, the use of green solvents and biocatalysts is gaining prominence. In one example, a cellulose-derived diol, (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol, was used to synthesize terpolyesters. acs.org The polymerization was conducted in the sustainable solvent Cygnet 2 using an enzyme, Candida antarctica Lipase B (CaLB), as the biocatalyst. acs.org This approach not only utilizes a renewable monomer but also employs a biocatalytic process that avoids harsh chemical reagents.
Table 1: Comparison of Sustainable Synthetic Approaches
| Approach | Starting Materials | Key Features | Catalyst/Reagent | Reference |
| Biomass Valorization | Cellulose (via Levoglucosenone/Cyrene) | Utilizes renewable feedstock; provides chiral products. | Acid catalysis | publish.csiro.au |
| Transition-Metal-Free Synthesis | Acetylene gas, ketones | High atom economy; mild conditions; operational simplicity. | KOBut/DMSO, TFA | rsc.org |
| Biocatalytic Polymerization | Cellulose-derived diol, aliphatic diols | Renewable monomer; green solvent; biocatalyst. | Candida antarctica Lipase B (CaLB) | acs.org |
Chemo- and Biocatalytic Approaches for Enhanced Selectivity
Achieving high levels of stereoselectivity is crucial for the synthesis of complex molecules like 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine. Both chemocatalysis and biocatalysis offer powerful tools to control stereochemical outcomes.
Chemocatalysis: Relay catalysis, involving the cooperative action of multiple catalysts, has emerged as a sophisticated strategy. A palladium/phosphoric acid relay system has been successfully employed for the diastereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane framework from vinylethylene carbonates and amine-substituted enones. acs.org This single-step process involves a cascade of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, demonstrating high step economy and stereocontrol. acs.org Similarly, cooperative catalysis using a Rhodium/achiral phosphoric acid system has enabled the [3+3] cycloannulation of carbonyl ylides to produce benzofused dioxabicyclo[3.2.1]octane scaffolds. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. mdpi.com While a direct biocatalytic route to this compound has not been detailed, the synthesis of chiral amines is a well-established area of biocatalysis. mdpi.comrsc.org Enzymes such as transaminases are particularly relevant. A hypothetical biocatalytic route would involve the asymmetric amination of a corresponding ketone precursor, 6-acetyl-7,8-dioxabicyclo[3.2.1]octane, using an engineered transaminase. This approach could provide direct access to the desired enantiomerically pure amine, bypassing the need for chiral separation or complex asymmetric chemical catalysts. mdpi.com The use of biocatalysis represents a greener and often more efficient alternative to traditional metal-catalyzed routes for installing chiral amine functionalities. mdpi.com
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. polimi.it These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require conditions (high pressure or temperature) that are difficult to manage on a large scale in batch reactors. polimi.it
The application of flow chemistry to the synthesis of dioxabicyclo[3.2.1]octane derivatives has shown considerable promise. For the synthesis of a related compound, 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol, the use of microreactor systems was reported to reduce reaction times by 80% compared to batch methods. This process intensification is achieved through superior mixing and heat transfer within the microchannels of the reactor. polimi.it Integrating the synthesis of this compound and its precursors into a continuous-flow setup could lead to higher yields, improved purity, and a more streamlined, automated manufacturing process. polimi.it
Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Description | Potential Impact on Dioxabicyclooctane Synthesis | Reference |
| Process Intensification | Smaller reactor volumes lead to higher throughput per unit volume. | Significant reduction in reaction times (e.g., 80% faster). | polimi.it |
| Enhanced Safety | Small reaction volumes minimize the risk of thermal runaways and exposure to hazardous intermediates. | Safer handling of potentially unstable reagents or intermediates. | polimi.it |
| Precise Control | Accurate control over temperature, pressure, and residence time. | Improved selectivity and reproducibility of complex cyclization and functionalization steps. | polimi.it |
| Scalability | Scaling up is achieved by running the reactor for a longer duration ("scaling out") rather than using larger vessels. | Simplified and more reliable transition from laboratory-scale synthesis to pilot or production scale. | polimi.it |
Exploration of New Reactivity Modes and Transformations
Expanding the synthetic utility of the 7,8-dioxabicyclo[3.2.1]octane core requires the exploration of novel chemical reactions and transformations. Research in this area focuses on leveraging the inherent structural and electronic features of the bicyclic system to forge new bonds and create molecular complexity.
One avenue of exploration is the functionalization of derivatives through free-radical reactions. The "click" hydrothiolation of 7-methylene-6,8-dioxabicyclo[3.2.1]octanes has been used to synthesize a variety of sulfur-containing derivatives. thieme-connect.com This free-radical addition to the exocyclic double bond proceeds with high regio- and diastereoselectivity, providing a robust method for introducing new functional groups onto the scaffold. thieme-connect.com
Another area of interest is skeletal rearrangement and ring-expansion reactions. The biomass-derived Cyrene (a 6,8-dioxabicyclo[3.2.1]octan-4-one) has been shown to undergo a Lewis-acid promoted ring expansion upon reaction with ethyl diazoacetate. publish.csiro.au This transformation inserts a carbon atom into the ring, converting the [3.2.1] system into a larger 7,9-dioxabicyclo[4.2.1]nonan-5-one scaffold. publish.csiro.au Such reactions dramatically increase the structural diversity accessible from a common precursor and enable the construction of new chiral synthons from a renewable source. publish.csiro.au These emerging transformations highlight the versatility of the dioxabicyclo[3.2.1]octane framework and its potential as a starting point for the synthesis of a wide array of complex heterocyclic structures.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor epoxides or amine-functionalized intermediates. Key challenges include controlling stereochemistry and minimizing side reactions (e.g., ring-opening). Purification often requires chromatography (HPLC or column) due to the compound’s polarity and bicyclic structure. Infrared (IR) spectroscopy and NMR are critical for verifying functional groups and structural integrity .
Q. How can the stereochemical configuration of this compound be resolved experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic stereochemical analysis, variable-temperature NMR or circular dichroism (CD) can track conformational changes. Computational methods (DFT) may supplement experimental data to predict stability of stereoisomers .
Q. What spectroscopic techniques are most effective for characterizing this compound’s reactivity in solution?
- Methodological Answer : IR spectroscopy identifies oxygen-containing functional groups (e.g., ethers, amines), while H/C NMR resolves proton environments and carbon hybridization. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For kinetic studies, time-resolved UV-Vis spectroscopy monitors reaction intermediates .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be reconciled across studies?
- Methodological Answer : Contradictions often stem from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Researchers should:
Replicate assays under standardized conditions (e.g., OECD guidelines).
Use high-purity samples (≥95% by HPLC).
Apply multivariate statistical analysis to isolate confounding variables.
Cross-referencing with structurally similar bicyclic amines (e.g., azabicyclo derivatives) may clarify mechanisms .
Q. What computational strategies optimize the design of derivatives with enhanced binding affinity?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts interactions with target receptors (e.g., neurotransmitter transporters). QSAR models correlate structural features (e.g., substituent electronegativity, ring strain) with activity. Free-energy perturbation (FEP) calculations refine binding energy estimates. Validate predictions with in vitro binding assays .
Q. How does the compound’s bicyclic framework influence its pharmacokinetic properties, and how can this be tested?
- Methodological Answer : The dioxabicyclo core increases rigidity, potentially improving metabolic stability but reducing solubility. Experimental approaches:
- Lipophilicity : Measure logP via shake-flask or HPLC.
- Metabolic Stability : Use liver microsomes or hepatocyte assays.
- Permeability : Conduct Caco-2 or PAMPA assays.
Computational tools like ADMET Predictor™ or SwissADME provide preliminary insights .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ factorial design to test interactions between variables (e.g., concentration, exposure time). Use isotopic labeling (e.g., C or H) to track metabolic pathways. CRISPR-Cas9 knockout models can identify target proteins. Integrate omics data (transcriptomics/proteomics) for systems-level analysis .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical predictions and experimental results?
- Answer : Reconcile gaps by:
Re-evaluating computational parameters (e.g., solvent models in DFT).
Testing alternative reaction mechanisms (e.g., radical vs. ionic pathways).
Using control experiments to rule out artifacts (e.g., light or temperature sensitivity).
Align findings with established frameworks, such as frontier molecular orbital theory for reactivity .
Q. What strategies ensure reproducibility in studies involving this compound?
- Answer :
- Document synthetic protocols in detail (e.g., reaction atmosphere, catalyst lot numbers).
- Use certified reference materials (CRMs) for calibration.
- Share raw data and computational workflows via platforms like Zenodo or GitHub.
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
